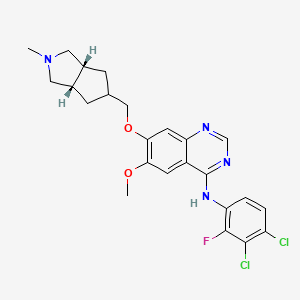

Tesevatinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

Properties

IUPAC Name |

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXKQKFEHMGHSL-GOOCMWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336925 | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781613-23-8 | |

| Record name | Tesevatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesevatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESEVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tesevatinib: A Technical Guide to its Mechanism of Action in Receptor Tyrosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesevatinib (formerly known as XL647 and KD019) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) crucial for tumor cell proliferation and angiogenesis.[1][2] Its mechanism of action is centered on the simultaneous inhibition of key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), Vascular Endothelial Growth Factor Receptor (VEGFR), and the non-receptor tyrosine kinase Src.[3][4][5] This multi-targeted profile allows this compound to combat tumor growth by directly inhibiting cancer cell proliferation and survival while also disrupting the formation of new blood vessels that supply nutrients to the tumor.[6] Notably, this compound is also effective against EGFR mutants, such as the T790M "gatekeeper" mutation, which confers resistance to other EGFR inhibitors.[4] This document provides a detailed overview of this compound's inhibitory action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket within the catalytic domain of susceptible kinases. This occupation prevents the binding of endogenous ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. By inhibiting the kinase's ability to transfer a phosphate group to its substrates, this compound effectively shuts down the molecular signals that drive cell growth, division, and survival.

Quantitative Inhibitory Profile

The potency of this compound against various key kinases has been quantified through biochemical and cellular assays, typically reported as IC50 values (the concentration of inhibitor required to reduce kinase activity or cell viability by 50%).

| Target Kinase / Cell Line | IC50 Value (nM) | Assay Type | Reference(s) |

| EGFR (Wild-Type) | 0.3 | Biochemical | [5] |

| VEGFR2 (KDR) | 1.5 | Biochemical | [4][5][7] |

| Flt-4 (VEGFR3) | 8.7 | Biochemical | [7] |

| Src | 10.3 | Biochemical | [4][5][7] |

| HER2 (ErbB2) | 16.1 | Biochemical | [4][5] |

| A431 Cells (EGFR Overexpression) | 13 | Cellular (Viability) | [4][7] |

| GBM12 Glioblastoma Cells | 11 | Cellular (Viability) | [4][7] |

| GBM6 Glioblastoma Cells | 102 | Cellular (Viability) | [4][7] |

Inhibition of Key Signaling Pathways

This compound's efficacy stems from its ability to disrupt multiple oncogenic signaling pathways simultaneously.

EGFR and HER2 Signaling

The EGFR and HER2 pathways are critical drivers in many epithelial cancers. Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote cell proliferation and survival. This compound blocks the initial phosphorylation event, halting the entire cascade.

VEGFR and Src Angiogenesis Signaling

VEGF is a key regulator of angiogenesis. Its binding to VEGFR2 on endothelial cells activates the receptor, which in turn activates Src kinase.[8] This signaling axis is critical for increasing vascular permeability and promoting the formation of new blood vessels.[9] this compound inhibits both VEGFR2 and Src, delivering a potent anti-angiogenic effect.

Logical Overview of Anti-Tumor Activity

The dual inhibition of pathways driving cell proliferation and angiogenesis forms the foundation of this compound's comprehensive anti-tumor activity.

Key Experimental Protocols

The characterization of this compound's activity relies on standardized biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a specific purified kinase (e.g., EGFR, VEGFR2).

Methodology:

-

Reagent Preparation: A reaction buffer is prepared containing a purified kinase, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are combined in a microplate well and incubated. The reaction is initiated by the addition of ATP.

-

Reaction Termination: After a set incubation period (e.g., 30-60 minutes), the reaction is stopped.

-

Signal Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays (e.g., TR-FRET), the signal is read on a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit kinase phosphorylation within intact cells.

Objective: To determine if this compound reduces the phosphorylation of EGFR, HER2, or their downstream targets (e.g., AKT, ERK) in a cellular context.

Methodology:

-

Cell Culture: A relevant cancer cell line (e.g., A431) is cultured to approximately 80% confluency.

-

Serum Starvation: Cells are often serum-starved for several hours to reduce basal kinase activity.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Cells are stimulated with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Cells are washed and lysed with a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]

-

Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay.[10]

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR) and the total form of the kinase (as a loading control).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is visualized via chemiluminescence. A decrease in the phospho-protein signal with increasing this compound concentration indicates inhibitory activity.

Cell Proliferation / Viability Assay

This assay measures the overall effect of this compound on the ability of cancer cells to divide and survive.

Objective: To determine the IC50 of this compound for reducing the viability of a cancer cell line.

Methodology:

-

Cell Seeding: Cancer cells are seeded at a low density (e.g., 5,000 cells/well) into 96-well plates and allowed to attach overnight.[7]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for an extended period, typically 72 hours, to allow for multiple cell divisions.[7]

-

Viability Measurement: A reagent to measure cell viability is added to each well. Common methods include:

-

MTT/WST-8 Assay: Measures mitochondrial reductase activity in living cells, producing a colored formazan product.[11]

-

ATP Assay: Measures the level of intracellular ATP, which correlates with the number of metabolically active cells.

-

-

Signal Reading: The absorbance or luminescence is read using a microplate reader.

-

Data Analysis: The viability in treated wells is expressed as a percentage of the control wells. The IC50 value is calculated from the resulting dose-response curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. VEGFR2 and Src Kinase Inhibitors Suppress Andes Virus-Induced Endothelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGFR2 induces c-Src signaling and vascular permeability in vivo via the adaptor protein TSAd - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Tesevatinib: A Multi-Targeted Tyrosine Kinase Inhibitor Disrupting EGFR, HER2, and VEGFR Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tesevatinib (formerly known as XL647 and KD019) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor cell proliferation, survival, and angiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's preclinical and clinical data, experimental methodologies, and its role as a multi-targeted therapeutic agent.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[1] This blockade of phosphorylation effectively halts the downstream signaling cascades that promote cancer cell growth and survival. A key feature of this compound is its ability to potently inhibit wild-type EGFR and, notably, EGFR mutants that confer resistance to first-generation EGFR inhibitors, such as the T790M "gatekeeper" mutation.[1][2]

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its anti-proliferative effects in various cancer cell lines.

Table 1: this compound Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Reference(s) |

| EGFR (Wild-Type) | 0.3 | [4] |

| HER2 (ErbB2) | 16.1 | [1][4] |

| VEGFR2 (KDR) | 1.5 | [1][4] |

| Src | 10.3 | [1][4] |

Table 2: this compound In Vitro Cell Viability (IC50 values)

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference(s) |

| GBM12 | Glioblastoma | EGFR amplified, missense mutation | 11 | [1][4][5] |

| GBM6 | Glioblastoma | EGFRvIII mutation | 102 | [1][4][5] |

| H1975 | Non-Small Cell Lung Cancer | EGFR L858R & T790M | Not specified, but potent inhibition demonstrated | [1] |

| A431 | Epidermoid Carcinoma | EGFR amplified | 13 | [1] |

Signaling Pathway Inhibition: A Visual Guide

The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention by this compound within the EGFR, HER2, and VEGFR signaling pathways.

EGFR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt pathways.

HER2 Signaling Pathway Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of Tesevatinib in Non-Small Cell Lung Cancer (NSCLC) Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for a subset of NSCLC patients, leading to the development of targeted therapies with significant clinical benefit. However, the emergence of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) necessitates the development of novel therapeutic strategies.

Tesevatinib (formerly known as XL647) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. Its primary targets include EGFR, HER2 (ErbB2), VEGFR, and EphB4.[1] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, including NSCLC.[1] Notably, it has shown potency against EGFR mutations that confer resistance to other EGFR inhibitors.[1]

This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in NSCLC models. It summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the tyrosine kinase domains of several key receptors involved in cancer cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.

The multi-targeted nature of this compound is a key feature of its mechanism of action. By simultaneously inhibiting multiple oncogenic pathways, it has the potential to overcome some of the resistance mechanisms that arise from the activation of bypass signaling tracks.

Signaling Pathways Inhibited by this compound in NSCLC

The primary signaling pathways disrupted by this compound in NSCLC are initiated by EGFR, HER2, VEGFR, and EphB4. Inhibition of these receptors leads to the downregulation of critical downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cell cycle progression, proliferation, and survival.

Preclinical Efficacy Data

The preclinical activity of this compound has been evaluated in a range of NSCLC models, including cell lines with various EGFR mutation statuses and in vivo xenograft models.

In Vitro Potency

This compound has demonstrated potent inhibitory activity against wild-type and mutant forms of its target kinases. The half-maximal inhibitory concentrations (IC50) have been determined in various biochemical and cellular assays.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| EGFR | 0.3 | Biochemical | [2] |

| HER2 (ErbB2) | 16 | Biochemical | [2] |

| KDR (VEGFR2) | 1.5 | Biochemical | [2] |

| EphB4 | 1.4 | Biochemical | [2] |

This compound has also shown significant growth-inhibitory effects in NSCLC cell lines. While specific IC50 values for this compound in a wide range of NSCLC cell lines are not extensively published, studies have shown its activity in clinically relevant models. For instance, in a preclinical study, this compound displayed similar growth inhibitory effects against the TKI-sensitive PC-9 lung adenocarcinoma cell line, which harbors an EGFR exon 19 deletion, as the established EGFR TKI, erlotinib.[2] Furthermore, this compound was more potent than erlotinib at higher concentrations against the H1975 cell line, which contains both an EGFR L858R activating mutation and a T790M resistance mutation.[2]

For comparative purposes, the table below presents the IC50 values of other EGFR TKIs in commonly used NSCLC cell lines. This provides context for the expected potency of targeted inhibitors against these models.

| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | ~10-30 | ~0.5-1 | ~10-20 |

| HCC827 | Exon 19 deletion | ~5-20 | ~0.3-1 | ~8-15 |

| H1975 | L858R, T790M | >10,000 | ~100-200 | ~15-50 |

| A549 | Wild-type | >10,000 | >10,000 | >10,000 |

Note: These values are approximate and can vary between studies and experimental conditions.

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound has been demonstrated in NSCLC xenograft models. While specific percentages of tumor growth inhibition are not consistently reported in publicly available literature, a 2007 preclinical study highlighted that this compound substantially inhibited the growth of erlotinib-resistant xenograft tumors. This suggests that this compound is active in models that have developed resistance to first-generation EGFR TKIs.

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the preclinical evaluation of TKIs like this compound in NSCLC models.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count NSCLC cells. Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for EGFR Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Growth Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

NSCLC cell lines

-

Immunodeficient mice (e.g., nude or SCID mice)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) as a percentage.

Conclusion and Future Directions

The preclinical data available for this compound demonstrate its potential as a potent, multi-targeted inhibitor for the treatment of NSCLC. Its activity against both sensitive and resistant EGFR-mutant models is particularly encouraging. A notable finding from preclinical studies is that resistance to this compound may not be driven by the acquisition of the T790M mutation, suggesting a different resistance profile compared to first-generation EGFR TKIs.[2]

Further preclinical investigations are warranted to fully elucidate the mechanisms of action and resistance to this compound in NSCLC. Comprehensive profiling of its activity across a broader panel of NSCLC cell lines with diverse genetic backgrounds would provide a more complete picture of its therapeutic potential. Additionally, in vivo studies exploring combination therapies with other targeted agents or chemotherapies could identify synergistic interactions and strategies to overcome resistance. The insights gained from such preclinical studies will be invaluable in guiding the clinical development of this compound and optimizing its use for the benefit of NSCLC patients.

References

Tesevatinib: A Multi-Kinase Inhibitor Showing Promise in Polycystic Kidney Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Polycystic kidney disease (PKD) is a group of genetic disorders characterized by the progressive growth of numerous fluid-filled cysts in the kidneys, often leading to end-stage renal disease. Autosomal dominant polycystic kidney disease (ADPKD) is the most common form, while autosomal recessive polycystic kidney disease (ARPKD) is a rarer and often more severe form affecting children.[1] The pathophysiology of PKD is complex, involving aberrant signaling pathways that lead to increased cell proliferation, fluid secretion, and extracellular matrix abnormalities.[2][3] Tesevatinib (formerly known as XL647, KD-019), a potent oral, multi-kinase inhibitor, has emerged as a promising therapeutic candidate for PKD by targeting key signaling molecules implicated in cystogenesis.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of this compound in the treatment of PKD.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting several tyrosine kinases that are crucial to the signaling pathways driving cyst growth in PKD.[4][5][6] Its primary targets include the epidermal growth factor receptor (EGFR), ErbB2 (also known as HER2), c-Src, and vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR).[4][5][6]

In PKD, the EGFR signaling pathway is frequently overactive, promoting epithelial cell proliferation and cyst expansion.[1][7][8] Similarly, c-Src, a non-receptor tyrosine kinase, plays a critical role in mediating proliferative signals and is found to have increased activity in PKD models.[9] By inhibiting both EGFR and c-Src, this compound can disrupt these pro-proliferative signals.[4][5][6] Furthermore, its inhibitory action on VEGFR2 suggests a potential to reduce the abnormal angiogenesis associated with cyst growth.[4][5]

The multifaceted inhibition profile of this compound offers a "combination therapy" approach within a single molecule, targeting multiple dysregulated signaling events central to PKD progression.[4]

References

- 1. Insights Into the Molecular Mechanisms of Polycystic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models for human polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Therapies and Ongoing Clinical Trials to Slow Down Progression of ADPKD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. Src Inhibition Ameliorates Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Tesevatinib in Solid Tumors: An In-depth Technical Guide to Early-Stage Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesevatinib (formerly known as XL647 and KD019) is an orally bioavailable, potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, progression, and angiogenesis. Its mechanism of action involves the simultaneous inhibition of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor (VEGFR), and Ephrin type-B receptor 4 (EphB4).[1][2] Preclinical studies have demonstrated its potential in a variety of solid tumor models, including those resistant to other EGFR inhibitors. This guide provides a detailed overview of the available early-stage clinical trial data for this compound in solid tumors, focusing on its evaluation in recurrent glioblastoma and non-small cell lung cancer (NSCLC) with brain metastases.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor activity by blocking key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. By targeting multiple RTKs, this compound has the potential to overcome resistance mechanisms that can arise from the activation of alternative signaling pathways. The primary targets of this compound and their downstream effects are outlined below.

Targeted Signaling Pathways

Early-Stage Clinical Trial Data in Solid Tumors

This compound has been evaluated in several early-stage clinical trials focusing on solid tumors, with a particular emphasis on cancers with a high prevalence of EGFR mutations and those with central nervous system (CNS) involvement due to the drug's ability to cross the blood-brain barrier.

Phase II Study in Recurrent Glioblastoma (NCT02844439)

This multicenter, single-arm, open-label Phase II study was designed to assess the efficacy and safety of this compound in patients with recurrent glioblastoma.[1][3]

A general workflow for this clinical trial is depicted below.

Inclusion Criteria: [3]

-

Age ≥ 18 years

-

Histologically confirmed diagnosis of glioblastoma

-

First recurrence after standard chemoradiation

-

Karnofsky Performance Status (KPS) ≥ 70%

-

Adequate organ and marrow function

Exclusion Criteria: [3]

-

Prior treatment with an EGFR inhibitor

-

Active, uncontrolled infection

-

Significant cardiovascular comorbidities

Treatment and Assessments: [1]

-

This compound was administered orally at a dose of 300 mg once daily.

-

Tumor assessments were performed using Magnetic Resonance Imaging (MRI) every 8 weeks and evaluated according to the Response Assessment in Neuro-Oncology (RANO) criteria.

-

The primary endpoint was progression-free survival at 6 months (PFS-6).[2]

-

Secondary endpoints included overall survival (OS), objective response rate (ORR), and duration of response (DOR).

As of the latest available information, the final quantitative results from the NCT02844439 study have not been fully published. Therefore, a comprehensive summary of efficacy and safety data in a tabular format cannot be provided at this time.

Phase II Study in EGFR-Mutated NSCLC with Brain Metastases (NCT02616393)

This Phase II clinical trial was initiated to evaluate the activity of this compound in patients with EGFR-mutated non-small cell lung cancer that has metastasized to the brain and/or leptomeninges.[4]

Inclusion Criteria: [5]

-

Histologically confirmed NSCLC with a documented activating EGFR mutation.

-

Radiographic evidence of brain or leptomeningeal metastases.

-

Prior treatment with at least one EGFR TKI.

Exclusion Criteria: [4]

-

Requirement for immediate radiation therapy or surgery for CNS metastases.

-

Clinically significant, uncontrolled medical conditions.

Treatment and Assessments: [5]

-

This compound was administered orally at a dose of 300 mg once daily.[5]

-

The primary objective was to assess the intracranial response rate.

-

Secondary objectives included overall response rate, duration of response, progression-free survival, and safety.

Final, comprehensive results from the NCT02616393 trial have not been formally published. However, preliminary data from a press release provides some initial insights into the activity of this compound in this patient population.

Preliminary Efficacy in EGFR-Mutated NSCLC with CNS Metastases [6]

| Parameter | Finding |

| CNS Disease Progression | 11 out of 13 enrolled patients showed no evidence of CNS disease progression. |

| Clinical Symptom Improvement | 8 out of 13 patients experienced an improvement in clinical symptoms. |

It is important to note that these are preliminary findings in a small number of patients and should be interpreted with caution pending the final study results.

A prior Phase II study in treatment-naive patients with advanced NSCLC and activating EGFR mutations reported a 57% objective response rate with this compound treatment.[6]

Due to the lack of published final data, a detailed table of adverse events for this trial cannot be provided.

Discussion and Future Directions

The early-stage clinical trial data for this compound in solid tumors, particularly in glioblastoma and NSCLC with brain metastases, suggest a potential role for this multi-targeted tyrosine kinase inhibitor. Its ability to penetrate the blood-brain barrier is a key feature that makes it a promising agent for treating CNS malignancies.

Future research should focus on the publication of the complete datasets from these early-stage trials. This will be critical for the scientific and medical communities to fully evaluate the potential of this compound. Further studies may also be warranted to explore this compound in other solid tumors with relevant molecular alterations and to investigate its use in combination with other anti-cancer agents. The development of predictive biomarkers to identify patients most likely to benefit from this compound therapy will also be crucial for its future clinical application.

References

- 1. Study of this compound Monotherapy in Patients With Recurrent Glioblastoma [ctv.veeva.com]

- 2. Study of this compound Monotherapy in Patients With Recurrent Glioblastoma [clin.larvol.com]

- 3. A Phase II Multicenter Study of this compound Monotherapy in Patients with Recurrent Glioblastoma | Dana-Farber Cancer Institute [dana-farber.org]

- 4. Phase 2 Study of Study of this compound in Subjects With NSCLC and Brain or Leptomeningeal Metastases | Clinical Research Trial Listing [centerwatch.com]

- 5. Facebook [cancer.gov]

- 6. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

Tesevatinib in Animal Models: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Tesevatinib (formerly known as XL647 and KD019) is a potent, orally available, multi-targeted tyrosine kinase inhibitor that has shown promise in various preclinical models of cancer and polycystic kidney disease.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in animal models, summarizing key data and experimental protocols to inform further research and development.

Pharmacodynamics: Efficacy in Disease Models

This compound has demonstrated significant efficacy in rodent models of autosomal recessive polycystic kidney disease (ARPKD) and patient-derived xenograft (PDX) models of glioblastoma.

Polycystic Kidney Disease Models

In rodent models of ARPKD, this compound has been shown to ameliorate the progression of both renal and biliary disease.[2][3] Studies were conducted in the rapidly progressing bpk mouse model, a phenocopy of severe neonatal ARPKD, and the orthologous PCK rat model.[2][4]

Experimental Protocol: Polycystic Kidney Disease Studies [2][3]

-

Animal Models:

-

Drug Formulation and Administration:

-

Pharmacodynamic Assessments:

-

Body weight, total kidney weight, and liver weight were measured.

-

Kidney weight to body weight (KW/BW) and liver weight to body weight (LW/BW) ratios were calculated.

-

A cystic index (CI) was determined through morphometric analysis.

-

Renal function was assessed by measuring serum blood urea nitrogen (BUN), creatinine (CR), and 12-hour urinary concentrating ability (UCA).

-

Target engagement was validated by Western analysis of phosphorylated (active) forms of key mediators of cystogenesis including EGFR, ErbB2, c-Src, and VEGFR2/KDR.[2][3]

-

Toxicity was evaluated by monitoring for compound-related deaths and morphological changes in various organs.[2]

-

Table 1: Pharmacodynamic Efficacy of this compound in the bpk Mouse Model of ARPKD [2]

| Treatment Group (Dose) | n | KW/BW Ratio | Cystic Index (CI) | LW/BW Ratio | BUN (mg/dL) |

| Untreated bpk | 10 | 0.081 ± 0.004 | 4.80 ± 0.40 | 0.078 ± 0.003 | 125 ± 15 |

| This compound (7.5 mg/kg/day) | 10 | 0.062 ± 0.003 | 3.60 ± 0.52 | 0.065 ± 0.002 | 75 ± 10 |

| This compound (15 mg/kg/day) | 10 | 0.045 ± 0.002 | 2.50 ± 0.50 | 0.058 ± 0.002 | 45 ± 8 |

Table 2: Pharmacodynamic Efficacy of this compound in the PCK Rat Model of ARPKD [2]

| Treatment Group (Dose) | n | KW/BW Ratio | Cystic Index (CI) | LW/BW Ratio | BUN (mg/dL) |

| Untreated PCK | 10 | 0.039 ± 0.002 | 3.80 ± 0.30 | 0.048 ± 0.002 | 40 ± 5 |

| This compound (7.5 mg/kg/day) | 10 | 0.032 ± 0.002 | 2.70 ± 0.25 | 0.043 ± 0.002 | 30 ± 4 |

| This compound (15 mg/kg/day) | 10 | 0.025 ± 0.001 | 1.95 ± 0.20 | 0.039 ± 0.001 | 25 ± 3 |

Glioblastoma Models

This compound has been evaluated in patient-derived xenograft (PDX) models of EGFR-amplified glioblastoma, where it demonstrated modest in vivo efficacy despite potent in vitro activity.[5] This discrepancy may be attributed to drug-tissue binding and compensatory signaling.

Experimental Protocol: Glioblastoma Studies [6][5]

-

Animal Models: Athymic nude mice bearing either intracranial or flank tumors from EGFR-amplified patient-derived glioblastoma xenografts (GBM12 and GBM6).[5]

-

Drug Administration: this compound was administered at 60 mg/kg orally daily.[6]

-

Pharmacodynamic Assessments:

Table 3: In Vitro and In Vivo Pharmacodynamics of this compound in Glioblastoma PDX Models [5]

| Model | In Vitro IC50 | In Vivo Efficacy (Median Survival/Time to Outcome vs. Vehicle) |

| GBM12 (intracranial) | 11 nmol/L (5.5 ng/mL) | 23 vs. 18 days |

| GBM12 (flank) | 41 vs. 33 days | |

| GBM6 (flank) | 102 nmol/L | 44 vs. 33 days |

Pharmacokinetics: Absorption, Distribution, and Brain Penetration

Pharmacokinetic studies of this compound have been conducted in rats and mice, with a particular focus on its ability to penetrate the blood-brain barrier (BBB).

Experimental Protocol: Pharmacokinetic Studies [7]

-

Animal Models:

-

Rats: Used for quantitative whole-body autoradiography with 14C labeled this compound.

-

Mice: Wild-type (WT) FVB mice and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice were used to assess BBB penetration.

-

-

Drug Administration:

-

Rats: Single dose of 14C labeled this compound.

-

Mice: Single oral dose or intraperitoneal infusion via osmotic minipumps.

-

-

Sample Analysis:

-

Rats: Whole-body autoradiography.

-

Mice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine this compound concentrations in brain and plasma.

-

-

Tissue Binding: Rapid equilibrium dialysis was used to assess drug-tissue binding.[6]

Table 4: Pharmacokinetic Parameters of this compound in Rodent Models [7]

| Animal Model | Administration Route | Dose | Time Point | Brain Concentration (µg/g) | Plasma Concentration (µg/mL) | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) |

| Rat | Single Dose | N/A | 6-24 hours | - | - | ~1.0 (radioactivity) | - |

| WT Mouse | Single Oral | N/A | 2 hours | 0.72 | 1.36 | 0.53 | 0.03-0.08 |

| TKO Mouse | Single Oral | N/A | 2 hours | 10.03 | 1.75 | 5.73 | 0.40-1.75 |

| WT Mouse | I.P. Infusion | N/A | Steady State | 1.46 | 1.26 | 1.16 | - |

| TKO Mouse | I.P. Infusion | N/A | Steady State | 30.6 | 1.22 | 25.10 | - |

Note: Unbound concentrations in the brain of WT mice were 0.78 to 1.59 ng/g.[5]

Signaling Pathways and Experimental Workflows

The multi-targeted nature of this compound allows it to inhibit several key signaling pathways involved in cell proliferation and angiogenesis.[1][8]

Caption: this compound inhibits multiple receptor tyrosine kinases.

Caption: Workflow for Polycystic Kidney Disease studies.

Caption: Workflow for Glioblastoma PK/PD studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Tesevatinib Administration in Rodent Models of Polycystic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesevatinib (formerly known as KD019 or XL647) is a multi-kinase inhibitor that has shown promise in preclinical studies for the treatment of polycystic kidney disease (PKD).[1] It targets several tyrosine receptor kinases involved in cell proliferation and angiogenesis, including epidermal growth factor receptor (EGFR), ErbB2 (HER2), vascular endothelial growth factor receptor (VEGFR), and c-Src.[1][2] By inhibiting these pathways, this compound has been demonstrated to reduce cyst growth and preserve kidney function in rodent models of both autosomal recessive (ARPKD) and autosomal dominant (ADPKD) polycystic kidney disease.[2][3]

These application notes provide detailed protocols for the administration of this compound to two commonly used rodent models of PKD: the bpk mouse model of ARPKD and the PCK rat model, which is an orthologous model of ARPKD.[2][4]

Signaling Pathways Targeted by this compound in PKD

This compound's efficacy in PKD is attributed to its ability to simultaneously inhibit multiple signaling pathways implicated in cystogenesis.[2] The diagram below illustrates the key pathways targeted by this compound.

Caption: Key signaling pathways in PKD inhibited by this compound.

Experimental Protocols

The following protocols are based on methodologies described in a study by Sweeney et al. (2017).[2][5]

Protocol 1: Intraperitoneal Administration of this compound in Neonatal bpk Mice

This protocol is designed to assess the efficacy and toxicity of this compound during active renal development.[2]

Experimental Workflow:

Caption: Workflow for I.P. administration in bpk mice.

Materials:

-

This compound

-

Vehicle (e.g., appropriate solvent based on manufacturer's instructions)

-

bpk (cystic) and BALB/c (wild-type control) neonatal mice (Postnatal Day 4)[5]

-

Sterile syringes and needles (appropriate size for neonatal mice)

-

Analytical balance

-

Standard animal housing and care facilities

Procedure:

-

Animal Model: Utilize bpk (cystic) and wild-type BALB/c littermates. Treatment is initiated at postnatal day (PN) 4.[5]

-

This compound Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations suitable for delivering 7.5 mg/kg and 15 mg/kg per day. Solutions should be made fresh every 4 days.[5]

-

Dosing: Administer this compound or vehicle control via intraperitoneal (I.P.) injection daily from PN4 to PN21 (total of 18 doses).[5]

-

Monitoring: Monitor animals daily for any signs of toxicity or adverse effects.

-

Tissue Harvesting: At PN21, two hours after the final dose, euthanize the animals and harvest kidneys and liver. Other organs such as the heart, spleen, pancreas, stomach, and thymus can also be collected to assess for toxicity.[5]

Protocol 2: Oral Gavage Administration of this compound in PCK Rats

This protocol is designed to assess the efficacy of orally administered this compound in a model where renal development is complete.[2][6]

Experimental Workflow:

Caption: Workflow for oral gavage in PCK rats.

Materials:

-

This compound

-

Vehicle

-

PCK (cystic) and Sprague-Dawley (SD) (wild-type control) male rats[5]

-

Oral gavage needles

-

Syringes

-

Analytical balance

-

Standard animal housing and care facilities

Procedure:

-

Animal Model: Utilize male PCK rats and SD rats as controls. Treatment begins at postnatal day (PN) 30.[5]

-

This compound Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations suitable for delivering 7.5 mg/kg and 15 mg/kg per day via oral gavage.

-

Dosing: Administer this compound or vehicle control daily by oral gavage from PN30 to PN90.[5]

-

Monitoring: Monitor animals daily for any signs of toxicity.

-

Tissue Harvesting: At PN90, two hours following the last dose, euthanize the animals and harvest kidneys and the left lobe of the liver. Other organs can also be collected for toxicity assessment.[5]

Data Presentation

The following tables summarize the quantitative data from the study by Sweeney et al. (2017), demonstrating the dose-dependent effects of this compound on key disease parameters in both bpk mice and PCK rats.

Table 1: Effects of this compound on bpk Mice (ARPKD Model) [2]

| Treatment Group | Dose (mg/kg/day) | Total Kidney Weight (g) | Kidney Weight/Body Weight Ratio | Cystic Index (%) |

| bpk Untreated | - | 2.03 ± 0.28 | 0.21 ± 0.03 | 65.2 ± 5.4 |

| bpk + this compound | 7.5 | 1.59 ± 0.19 | 0.16 ± 0.02 | 48.7 ± 4.9 |

| bpk + this compound | 15 | 1.21 ± 0.10 | 0.13 ± 0.01 | 35.1 ± 3.8 |

| Wild-type Control | - | 0.24 ± 0.03 | 0.02 ± 0.00 | N/A |

Table 2: Effects of this compound on PCK Rats (ARPKD Model) [2]

| Treatment Group | Dose (mg/kg/day) | Total Kidney Weight (g) | Kidney Weight/Body Weight Ratio | Cystic Index (%) |

| PCK Untreated | - | 6.8 ± 0.7 | 0.023 ± 0.002 | 38.6 ± 4.1 |

| PCK + this compound | 7.5 | 5.1 ± 0.5 | 0.017 ± 0.001 | 27.9 ± 3.3 |

| PCK + this compound | 15 | 4.2 ± 0.4 | 0.014 ± 0.001 | 21.5 ± 2.8 |

| Wild-type Control | - | 2.9 ± 0.3 | 0.007 ± 0.001 | N/A |

Conclusion

The provided protocols and data demonstrate that this compound can be effectively administered to rodent models of polycystic kidney disease, resulting in a significant, dose-dependent reduction in kidney size, kidney-to-body weight ratio, and cystic index.[2][7] These application notes serve as a guide for researchers investigating the therapeutic potential of this compound and other multi-kinase inhibitors for the treatment of PKD. No significant toxicity was reported at the tested dosages.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjgnet.com [wjgnet.com]

- 6. wjgnet.com [wjgnet.com]

- 7. wjgnet.com [wjgnet.com]

Application Notes and Protocols: Western Blot Analysis of Tesevatinib's Effect on Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of Tesevatinib on the phosphorylation of key signaling proteins. This compound is a multi-targeted tyrosine kinase inhibitor that has shown potent activity against several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, playing a crucial role in cancer cell proliferation and angiogenesis.[1][2][3]

Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation, offering insights into the mechanism of action of kinase inhibitors like this compound.[4] This document outlines the necessary steps for cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection.

Targeted Signaling Pathways

This compound is known to inhibit the phosphorylation of several key proteins involved in oncogenic signaling pathways. The primary targets include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. This compound has been shown to potently inhibit the phosphorylation of EGFR at specific tyrosine residues such as Tyr1173 and Tyr1068.[5][6]

-

Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2): A member of the EGFR family that can heterodimerize with other family members to activate downstream signaling. It is a key driver in several cancers.[1][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[2][3]

-

Src: A non-receptor tyrosine kinase that plays a significant role in regulating cell growth, differentiation, and survival. It is often hyperactivated in various cancers.[6][8]

By analyzing the phosphorylation status of these proteins and their downstream effectors (e.g., AKT, ERK), researchers can elucidate the molecular mechanisms of this compound's anti-cancer activity.

Experimental Protocols

This protocol provides a step-by-step guide for performing a Western blot analysis to assess the effect of this compound on protein phosphorylation.

I. Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cancer cell line (e.g., A431 for high EGFR expression, SK-BR-3 for high HER2 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium, wash with phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 12-24 hours. This step helps to reduce basal levels of protein phosphorylation.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Remove the starvation medium and add the medium containing this compound. Incubate for the desired treatment time (e.g., 1, 4, 24 hours). A vehicle control (DMSO) must be included.

-

Ligand Stimulation (Optional): To induce receptor phosphorylation, you can treat the cells with a specific ligand (e.g., EGF for EGFR, heregulin for HER2/HER3) for a short period (e.g., 15-30 minutes) before cell lysis.

II. Protein Extraction (Lysis)

-

Preparation: Place the cell culture plates on ice.

-

Lysis Buffer: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9] Keep the lysis buffer on ice.

-

Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

-

Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

III. Protein Quantification

-

Assay Selection: Use a standard protein assay method, such as the Bradford or BCA assay, to determine the protein concentration of each lysate.

-

Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).

-

Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.

IV. Sample Preparation and SDS-PAGE

-

Sample Normalization: Based on the protein quantification results, normalize all samples to the same concentration by adding lysis buffer and 4x Laemmli sample buffer. The final protein concentration should be in the range of 1-2 µg/µL.

-

Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of acrylamide will depend on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

V. Protein Transfer (Blotting)

-

Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require methanol activation.

-

Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

-

Transfer: Transfer the proteins from the gel to the membrane at a constant current or voltage. The transfer time and conditions will depend on the size of the proteins and the transfer system used.

VI. Immunodetection

-

Blocking: After transfer, block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is highly recommended to use 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) instead of milk, as milk contains phosphoproteins that can cause high background.[9][11] Incubate for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR (Tyr1173)) in the blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VII. Signal Detection and Analysis

-

Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing (Optional): To detect the total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-total EGFR).

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.

Data Presentation

The quantitative data obtained from the densitometry analysis of the Western blots can be summarized in a table for clear comparison.

| Treatment Group | p-EGFR (Tyr1173) / Total EGFR (Relative Intensity) | p-AKT (Ser473) / Total AKT (Relative Intensity) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Relative Intensity) |

| Vehicle Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |

| This compound (10 nM) | 0.45 ± 0.05 | 0.78 ± 0.09 | 0.82 ± 0.10 |

| This compound (50 nM) | 0.15 ± 0.03 | 0.41 ± 0.06 | 0.49 ± 0.07 |

| This compound (100 nM) | 0.05 ± 0.02 | 0.22 ± 0.04 | 0.28 ± 0.05 |

| This compound (500 nM) | 0.01 ± 0.01 | 0.10 ± 0.03 | 0.15 ± 0.04 |

Data are presented as mean ± standard deviation from three independent experiments. The relative intensity is normalized to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits multiple RTKs and Src, blocking downstream signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of protein phosphorylation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application of Tesevatinib in Studying Drug Resistance in EGFR-Mutated Cancers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tesevatinib (also known as XL647) is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), HER2, VEGFR, EphB4, and Src family kinases.[1][2][3] Its ability to penetrate the blood-brain barrier makes it a compound of interest for studying and treating cancers with central nervous system (CNS) metastases, a common complication in EGFR-mutated non-small cell lung cancer (NSCLC).[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate mechanisms of drug resistance in cancers driven by EGFR mutations.

EGFR-mutated cancers, particularly NSCLC, often develop resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) through various mechanisms. The most common is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[5][6] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, which allows cancer cells to circumvent their dependence on EGFR signaling.[7] this compound's broad kinase inhibition profile provides a unique tool to probe these complex resistance networks.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in different cancer cell lines. This data is crucial for designing experiments to assess drug sensitivity and resistance.

| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |

| Kinase Activity | |||

| Wild-type EGFR | N/A | 0.3 | [8] |

| HER2 | N/A | 16.1 | [2][8] |

| VEGFR2 | N/A | 1.5 | [2][8] |

| SRC | N/A | 10.3 | [2][8] |

| Cell Viability | |||

| GBM12 (Glioblastoma) | EGFR amplified, G719A, L62R | 11 | [8][9] |

| GBM6 (Glioblastoma) | EGFRvIII | 102 | [8][9] |

| H1975 (NSCLC) | L858R, T790M | Potent Inhibition (IC50 not specified) | [2] |

| A431 (Epidermoid Carcinoma) | EGFR amplified | 13 | [2] |

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

This table presents data from preclinical in vivo studies, demonstrating the efficacy of this compound in animal models of EGFR-driven cancers.

| PDX Model | Cancer Type | EGFR Status | Treatment | Outcome | p-value | Reference |

| GBM12 (Intracranial) | Glioblastoma | Amplified, G719A, L62R | This compound (60 mg/kg, oral, daily) vs. Vehicle | Median Survival: 23 vs. 18 days | 0.003 | [8][9] |

| GBM12 (Flank) | Glioblastoma | Amplified, G719A, L62R | This compound (60 mg/kg, oral, daily) vs. Vehicle | Median Time to Outcome: 41 vs. 33 days | 0.007 | [8][9] |

| GBM6 (Flank) | Glioblastoma | EGFRvIII | This compound (60 mg/kg, oral, daily) vs. Vehicle | Median Time to Outcome: 44 vs. 33 days | 0.007 | [8][9] |

Mandatory Visualization

Caption: EGFR signaling pathways and the point of inhibition by this compound.

Caption: General experimental workflow for a cell viability assay with this compound.

Caption: Workflow for generating this compound-resistant cell lines via dose escalation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol outlines the steps to determine the cytotoxic effect of this compound on EGFR-mutated cancer cell lines and to establish dose-response curves and IC50 values.

Materials:

-

EGFR-mutated cancer cell lines (e.g., HCC827, PC9, H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT/MTS Assay:

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

For MTS Assay:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

EGFR-mutated cancer cells

-

This compound

-

EGF (Epidermal Growth Factor)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-SRC family (Tyr416), anti-total SRC, and antibodies for other this compound targets like p-HER2, p-VEGFR, p-EphB4).

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

For some experiments, serum-starve the cells for 12-24 hours to reduce basal phosphorylation.

-

Treat cells with various concentrations of this compound for a desired duration (e.g., 2-24 hours).

-

If investigating ligand-stimulated phosphorylation, add EGF (e.g., 100 ng/mL) for the last 15-30 minutes of the treatment period.

-

-

Cell Lysis:

-

Place culture dishes on ice and wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and then transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

If necessary, strip the membrane and re-probe for total protein or a loading control (e.g., β-actin or GAPDH).

-

Protocol 3: Generation of a this compound-Resistant Cell Line

This protocol describes a dose-escalation method to generate a cancer cell line with acquired resistance to this compound.

Materials:

-

Parental EGFR-mutated cancer cell line

-

Complete culture medium

-

This compound

-

DMSO

-

Cell culture flasks

-

Cell viability assay reagents

Procedure:

-

Determine Initial IC50:

-

Follow Protocol 1 to determine the IC50 of this compound for the parental cell line.

-

-

Initiate Continuous Exposure:

-

Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the determined IC50.

-

Initially, a significant proportion of cells will die. Monitor the cells for signs of recovery and proliferation.

-

-

Dose Escalation:

-

Once the cells have adapted and are proliferating steadily (reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.

-

After the cells have been successfully cultured for at least two passages at the current concentration, gradually increase the drug concentration (e.g., a 1.5 to 2-fold increase at each step).

-

Repeat the monitoring and subculturing process at each new concentration. This process can take several months.

-

-

Confirmation of Resistance:

-

Periodically (e.g., every 4-6 weeks), perform a cell viability assay (Protocol 1) on the cultured cells to determine their IC50 to this compound and compare it to the parental cell line.

-

A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

-

-

Cryopreservation:

-

At each successful dose escalation step, cryopreserve vials of the cells for future use.

-

Protocol 4: In Vivo Xenograft Model for Efficacy Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)

-

EGFR-mutated cancer cell line (parental or this compound-resistant)

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the this compound formulation for oral gavage. A common vehicle is 0.5% methylcellulose in water.

-

Administer this compound orally to the treatment group at a specified dose (e.g., 60 mg/kg) and frequency (e.g., daily).[8]

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (when tumors reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Plot the average tumor growth over time for each group.

-

Perform statistical analysis to compare the tumor growth between the treatment and control groups.

-

If applicable, analyze survival data using Kaplan-Meier curves.

-

Conclusion

This compound serves as a valuable research tool for investigating the complex mechanisms of drug resistance in EGFR-mutated cancers. Its multi-targeted nature allows for the exploration of both on-target and bypass pathway-mediated resistance. The protocols provided herein offer a framework for researchers to utilize this compound in cell-based and in vivo models to dissect resistance mechanisms, identify novel therapeutic strategies, and ultimately contribute to the development of more effective treatments for patients with EGFR-driven malignancies.

References